5-{[4-(Furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule integrating multiple pharmacophores:
- Piperazine core: The 4-(furan-2-carbonyl)piperazine moiety is a hallmark of bioactive molecules, notably antihypertensive agents like Prazosin, which shares the furan-carbonyl-piperazine motif .
- Triazolo-thiazole scaffold: The [1,2,4]triazolo[3,2-b][1,3]thiazole system is associated with diverse pharmacological activities, including antimicrobial and antitumor effects, as seen in related triazolo-thiadiazoles .
Properties
IUPAC Name |
furan-2-yl-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c30-22(18-9-5-15-33-18)28-12-10-27(11-13-28)19(16-6-2-1-3-7-16)20-23(31)29-24(34-20)25-21(26-29)17-8-4-14-32-17/h1-9,14-15,19,31H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMBAWAVROFGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan-2-carbonyl piperazine intermediate: This involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions.
Synthesis of the triazolo-thiazol core: This step involves the cyclization of appropriate precursors under high-temperature conditions.
Coupling reactions: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the triazolo-thiazol core using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:
Optimization of reaction conditions: Temperature, pressure, and pH are carefully controlled.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
Biology: It is studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Industry: The compound is used as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves:
Molecular Targets: The compound targets specific enzymes and receptors in cells, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the PI3K/Akt pathway, leading to reduced cancer cell growth.
Comparison with Similar Compounds
Structural Analogues
Key Findings :
However, the triazolo-thiazole core may confer distinct receptor selectivity compared to Prazosin’s quinazoline system .
Triazolo-Thiadiazoles/Thiazoles : These compounds exhibit antimicrobial and antitumor activity, driven by electron-withdrawing substituents (e.g., chloro, nitro). The target compound’s hydroxyl group at position 6 may enhance solubility but reduce membrane permeability compared to methyl or halogenated analogs .
Pyrazole-Thiadiazines : High yields (80–86%) and moderate melting points (126–206°C) are typical for these derivatives. The target compound’s branched structure may lower crystallinity, complicating purification compared to simpler pyrazole-thiadiazines .
Toxicity Considerations : Piperazine derivatives generally exhibit low acute toxicity, but prolonged exposure may cause neurotoxicity. The triazolo-thiazole scaffold’s safety profile remains underexplored, necessitating studies akin to those on 1,2,4-triazole derivatives .
Biological Activity
Overview
The compound 5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that integrates various pharmacologically relevant structural motifs including furan, piperazine, and triazole. This unique combination suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's IUPAC name is 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , with a molecular formula of . The structure features a triazole-thiazole core, which is known for its diverse biological activities.
Antifungal Activity
Recent studies have highlighted the antifungal properties of 1,2,4-triazole derivatives. The presence of the triazole ring in this compound suggests potential antifungal activity. Triazoles are recognized for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. In vitro evaluations have shown that various triazole derivatives exhibit significant antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole Derivative A | 0.0313 | Excellent |
| Triazole Derivative B | 0.125 | Good |
| 5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | TBD | TBD |
Cytotoxicity
The cytotoxic potential of compounds featuring piperazine and triazole moieties has been documented in various cancer cell lines. For instance, studies on similar triazole derivatives have reported IC50 values as low as 0.99 μM against breast cancer cell lines (BT-474) . The mechanism often involves apoptosis induction through cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of triazole derivatives can be significantly influenced by structural modifications. For example:
- Substituents on the phenyl ring : The introduction of halogens has been shown to enhance antifungal activity.
- Linker variations : Modifications in the piperazine linker can alter the pharmacokinetic properties and efficacy against specific fungal strains .
Case Study 1: Antifungal Efficacy
In a comparative study of various triazole derivatives against Candida parasilosis, several compounds were tested for their Minimum Inhibitory Concentration (MIC). The results indicated that compounds with a piperazine linkage exhibited enhanced activity compared to those without.
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of structurally related compounds demonstrated that derivatives containing both triazole and thiazole rings showed promising results in inhibiting tumor growth in vitro. The study utilized MTT assays to quantify cell viability post-treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
